7-Chloro-2-hydroxyquinoline-3-carbaldehyde
Overview
Description
7-Chloro-2-hydroxyquinoline-3-carbaldehyde is a chemical compound with the empirical formula C10H6ClNO2 and a molecular weight of 207.61 . It is a solid substance .
Physical and Chemical Properties Analysis
This compound is a solid substance . Its empirical formula is C10H6ClNO2 and it has a molecular weight of 207.61 .Scientific Research Applications
Chemistry and Synthesis
Recent research has focused on the chemistry and synthesis of 2-chloroquinoline-3-carbaldehyde and related analogs, including 7-Chloro-2-hydroxyquinoline-3-carbaldehyde. These compounds are used in synthesizing various quinoline ring systems and constructing fused or binary quinoline-core heterocyclic systems, with significant applications in organic and medicinal chemistry (Hamama et al., 2018).
Photophysical Properties and Prototropic Equilibria
Studies on 7-hydroxyquinoline-8-carbaldehydes, closely related to this compound, have explored their prototropic equilibria and photophysical properties. These studies are crucial in understanding the proton-donating/accepting systems of these compounds, which can assume various neutral and ionic structures in aqueous solutions. Such understanding is valuable in material science, particularly in the development of optically driven molecular switches and in photophysics (Vetokhina et al., 2013).
Antimicrobial and Antioxidant Activities
Several studies have synthesized novel 7-chloroquinoline derivatives, including compounds structurally similar to this compound, and evaluated their antibacterial and antioxidant activities. These compounds have shown promising results against various bacteria and demonstrated significant radical scavenging activity, suggesting their potential as antibacterial and anticancer drugs (Abdi et al., 2021).
Safety and Hazards
Mechanism of Action
Mode of Action
Quinoline compounds generally exhibit a wide range of biological activities, including antimicrobial, antifungal, antimalarial, and anticancer effects. These effects are often due to the interaction of the quinoline nucleus with various biological targets .
Biochemical Pathways
Quinoline derivatives are known to interfere with several biochemical pathways, often leading to the inhibition of enzyme activity or alteration of receptor function .
Result of Action
As a quinoline derivative, it may exert a variety of biological effects, depending on its specific targets and mode of action .
Properties
IUPAC Name |
7-chloro-2-oxo-1H-quinoline-3-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-8-2-1-6-3-7(5-13)10(14)12-9(6)4-8/h1-5H,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMKBPCYPXSKPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)C(=C2)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30501116 | |
Record name | 7-Chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30501116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73568-43-1 | |
Record name | 7-Chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30501116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 73568-43-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.